![molecular formula C12H10Cl2N4O B2484063 (E)-N'-(2,4-dichlorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide CAS No. 1285600-98-7](/img/structure/B2484063.png)
(E)-N'-(2,4-dichlorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
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Description
(E)-N'-(2,4-dichlorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide, also known as DCPH, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.
Scientific Research Applications
- Antibacterial Agents : Researchers have explored the antibacterial potential of this compound due to its structural resemblance to quinolone-3-carboxylic acids derivatives . Investigating its efficacy against bacterial pathogens could lead to the development of novel antibiotics.
- Functionalized Nanoparticles : (E)-N’-(2,4-dichlorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide can serve as a ligand for functionalizing nanoparticles. For instance, it has been used in the preparation and characterization of magnetized activated carbon loaded with gold nanoparticles . Such functionalized materials find applications in catalysis, sensing, and environmental remediation.
- Palladium-Based Catalysts : The compound’s structure suggests potential as a ligand for Pd-based catalysts. Researchers have explored bio-Pd synthesis, aiming to achieve sustainable catalytic properties . Investigating its role in cross-coupling reactions or other transformations could be valuable.
- Aromatic Acid Derivatives : The synthesis of (E)-N’-(2,4-dichlorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide involves a sequence of reactions, including nitration, reduction, diazotization, and chlorination . Understanding these steps and their applications in the synthesis of other benzoic acid derivatives is essential.
Medicinal Chemistry and Drug Development
Materials Science and Nanotechnology
Catalysis and Green Chemistry
Organic Synthesis
properties
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O/c1-7-4-11(17-16-7)12(19)18-15-6-8-2-3-9(13)5-10(8)14/h2-6H,1H3,(H,16,17)(H,18,19)/b15-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZKNSZCVBUKCK-GIDUJCDVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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